molecular formula C10H6F6N2O3 B5199942 3,3,3-trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide

3,3,3-trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide

Cat. No.: B5199942
M. Wt: 316.16 g/mol
InChI Key: LNIIVZWDKYOIEO-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide is a fluorinated organic compound characterized by the presence of trifluoromethyl groups and a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-nitroaniline and trifluoroacetic anhydride.

    Acylation Reaction: 2-Nitroaniline is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine to form the intermediate 2-nitrophenyl trifluoroacetamide.

    Trifluoromethylation: The intermediate is then subjected to trifluoromethylation using a reagent like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products

    Reduction: 3,3,3-Trifluoro-N-(2-aminophenyl)-2-(trifluoromethyl)propanamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized derivatives with additional functional groups

Scientific Research Applications

3,3,3-Trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors sensitive to fluorinated compounds.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including polymers and coatings.

    Agrochemicals: It serves as a precursor for the synthesis of herbicides and pesticides, leveraging its stability and bioactivity.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide depends on its application:

    In Medicinal Chemistry: It may inhibit specific enzymes or receptors by mimicking natural substrates or binding to active sites, thereby altering biological pathways.

    In Agrochemicals: It can disrupt metabolic processes in target organisms, leading to their elimination.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2-(trifluoromethyl)propanamide: Lacks the nitrophenyl group, resulting in different reactivity and applications.

    N-(2-Nitrophenyl)-2-(trifluoromethyl)acetamide: Similar structure but with fewer trifluoromethyl groups, affecting its chemical properties and uses.

Uniqueness

3,3,3-Trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide is unique due to the combination of trifluoromethyl groups and a nitrophenyl moiety, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.

Properties

IUPAC Name

3,3,3-trifluoro-N-(2-nitrophenyl)-2-(trifluoromethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6N2O3/c11-9(12,13)7(10(14,15)16)8(19)17-5-3-1-2-4-6(5)18(20)21/h1-4,7H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIIVZWDKYOIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(C(F)(F)F)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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